Leflunomide-d4

描述

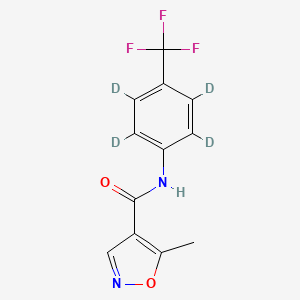

来氟米特-d4 是来氟米特的氘代形式,来氟米特是一种嘧啶合成抑制剂,主要用作疾病修饰性抗风湿药物 (DMARD)。由于存在氘原子,来氟米特-d4 通常用于科学研究,以研究来氟米特的药代动力学和代谢,这些氘原子可以通过质谱法检测到。

准备方法

合成路线和反应条件

来氟米特-d4 的合成涉及将氘原子掺入来氟米特分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。一种常见的方法是在合成最后一步使用氘代溶剂,以用氘交换氢原子。

工业生产方法

来氟米特-d4 的工业生产遵循与实验室合成类似的原理,但规模更大。该过程涉及使用氘代试剂和溶剂,以确保氘原子的掺入。生产过程经过优化,以实现高产率和最终产品的纯度。

化学反应分析

反应类型

来氟米特-d4 经历各种化学反应,包括:

氧化: 来氟米特-d4 可以被氧化形成其活性代谢产物特立氟胺-d4。

还原: 还原反应可以将来氟米特-d4 还原为其前体化合物。

取代: 来氟米特-d4 可以发生取代反应,其中一个官能团被另一个官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。

形成的主要产物

氧化: 主要产物是特立氟胺-d4。

还原: 主要产物是来氟米特-d4 的前体化合物。

取代: 产物取决于具体的取代反应和使用的试剂。

科学研究应用

Clinical Applications

Leflunomide-d4's applications are primarily observed in the following areas:

- Rheumatoid Arthritis : Leflunomide is effective in reducing symptoms and preventing joint damage in patients with rheumatoid arthritis. Clinical studies have shown that it improves clinical outcomes and delays radiologic progression compared to placebo and other DMARDs such as methotrexate and sulfasalazine .

- Psoriatic Arthritis : Although leflunomide is indicated for psoriatic arthritis, its efficacy specifically for skin lesions has not been established to the same extent as for joint symptoms. Nevertheless, it remains a viable option for managing systemic symptoms associated with this condition .

- Cancer Treatment : Research has explored the potential of leflunomide as an adjunctive treatment in various cancers due to its mechanism of action that inhibits rapidly dividing cells. However, it has not received FDA approval for this indication .

Efficacy in Rheumatoid Arthritis

A prospective study involving over 1000 patients demonstrated that leflunomide effectively suppresses rheumatoid arthritis symptoms with a safety profile comparable to other DMARDs. The study highlighted that adverse effects were manageable with regular monitoring of liver function .

Combined Therapy

Research indicates that combining leflunomide with methotrexate enhances efficacy without significantly increasing adverse events. A meta-analysis showed that this combination therapy resulted in better clinical outcomes than methotrexate alone over extended periods .

Safety Profile

This compound is generally well-tolerated; however, it can lead to hepatotoxicity in some patients. Regular monitoring of liver enzymes is recommended during treatment. A study reported that 8.9% of patients experienced grade 2 or 3 elevations in liver function tests within six months of starting therapy, but these were typically manageable .

Comparative Efficacy Table

作用机制

来氟米特-d4 通过抑制二氢乳清酸脱氢酶 (DHODH) 发挥作用,DHODH 参与从头合成嘧啶。这种抑制导致嘧啶的产生减少,嘧啶是 DNA 和 RNA 合成所必需的。 因此,来氟米特-d4 抑制快速分裂细胞的增殖,例如活化的淋巴细胞,并发挥免疫调节和抗炎作用 .

相似化合物的比较

类似化合物

特立氟胺: 来氟米特的活性代谢产物,也是一种 DHODH 抑制剂。

甲氨蝶呤: 另一种 DMARD,抑制二氢叶酸还原酶。

柳氮磺胺吡啶: 具有抗炎作用的 DMARD。

羟氯喹: 一种具有免疫调节作用的抗疟疾药物。

来氟米特-d4 的独特性

来氟米特-d4 由于存在氘原子而具有独特性,这使其在药代动力学和代谢研究中很有用。氘原子提供了可以通过质谱法检测到的独特质量差,从而可以对生物系统中的化合物进行精确跟踪和分析。

生物活性

Leflunomide-d4 is a stable isotope-labeled derivative of leflunomide, an immunomodulatory drug primarily used in the treatment of rheumatoid arthritis (RA). The compound exhibits significant biological activity through various mechanisms, particularly its role as a pyrimidine synthesis inhibitor and an aryl hydrocarbon receptor (AhR) agonist. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily through its active metabolite, A771726, which inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines. This inhibition disrupts lymphocyte proliferation and has implications for autoimmune diseases such as RA. The following mechanisms are central to its biological activity:

- Inhibition of Pyrimidine Synthesis : By inhibiting DHODH, this compound limits the availability of pyrimidines necessary for DNA synthesis and cell division in lymphocytes, thus reducing their proliferation .

- AhR Activation : Recent studies have identified leflunomide as an agonist of the AhR, leading to nuclear translocation of AhR and modulation of gene expression related to immune responses and drug metabolism .

Biological Activity in Clinical Studies

Leflunomide has been extensively studied in clinical settings for its efficacy in treating RA. A notable study involving 334 patients demonstrated significant improvements in disease activity scores (DAS28) after 12 and 24 weeks of treatment:

| Time Point | DAS28 Response Rate (%) |

|---|---|

| 12 weeks | 71.9 |

| 24 weeks | 84.6 |

The study reported that 25% of patients achieved clinical remission (DAS28 ≤ 2.6), with common adverse reactions including diarrhea (3.0%) and nausea (2.4%) but no new significant side effects identified compared to previous studies .

In Vitro and In Vivo Research Findings

Research has also explored the effects of leflunomide on cancer cells, particularly neuroblastoma. In vitro studies indicated that leflunomide significantly reduced cell proliferation and induced apoptosis in neuroblastoma cell lines:

- Cell Cycle Arrest : Treatment with leflunomide caused S-phase cell cycle arrest in neuroblastoma cells, leading to increased apoptosis rates .

- Tumor Growth Inhibition : In a xenograft model using SCID mice, leflunomide treatment resulted in notable inhibition of tumor growth, suggesting potential applications in targeted cancer therapies .

Case Studies

A prospective study evaluated the efficacy and safety of leflunomide in patients with active RA. The findings highlighted the rapid onset of action and sustained improvement in disease activity:

属性

IUPAC Name |

5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOGYURTWQBHIL-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。